3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzofuran-2-carboxamide
Description
3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzofuran-2-carboxamide is a synthetic sulfonamide derivative featuring a benzofuran core substituted with a carboxamide group at position 2 and a sulfamoyl benzamido moiety at position 2. The compound’s structure includes a bis(2-methoxyethyl)amine group attached to the sulfamoyl functionality, which enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
3-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S/c1-30-13-11-25(12-14-31-2)33(28,29)16-9-7-15(8-10-16)22(27)24-19-17-5-3-4-6-18(17)32-20(19)21(23)26/h3-10H,11-14H2,1-2H3,(H2,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKCMPDCJMDDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed C–H Arylation
The benzofuran-2-carboxamide scaffold is constructed via 8-aminoquinoline (8-AQ)-directed C–H arylation, a method validated for rapid diversification of benzofuran derivatives. Starting with N-(quinolin-8-yl)benzofuran-2-carboxamide, palladium(II) acetate catalyzes the coupling of aryl iodides at the C3 position of the benzofuran ring (Scheme 1).
- Reaction Setup : Combine N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (5–10 mol%), NaOAc (1.0 equiv), and AgOAc (1.5 equiv) in cyclopentyl methyl ether (CPME, 0.5 M).
- Heating : Stir at 110°C under inert atmosphere for 12–24 hours.
- Workup : Dilute with ethyl acetate, filter through silica, and purify via column chromatography or Soxhlet extraction.
This method achieves >80% yield for electron-deficient aryl iodides, with heteroaryl substrates requiring extended reaction times.
Transamidation for Carboxamide Diversification
Post-arylation, the 8-AQ directing group is cleaved via a two-step, one-pot transamidation protocol to install the primary carboxamide group:
- Boc Activation : Treat the C3-arylated product with Boc₂O (2.0 equiv) and DMAP (0.1 equiv) in acetonitrile at 60°C for 5 hours.
- Aminolysis : Add excess aqueous ammonia to the crude mixture in toluene (0.5 M) and stir at 60°C for 0.5–6 hours.
- Purification : Concentrate under reduced pressure and isolate via column chromatography (70–90% yield).
Synthesis of 4-(N,N-Bis(2-Methoxyethyl)Sulfamoyl)Benzoic Acid
Sulfonation and Chlorination
The sulfamoyl precursor is synthesized from 4-chlorosulfonylbenzoic acid, prepared via chlorosulfonation of benzoic acid derivatives:
Sulfamoyl Group Installation
React 4-chlorosulfonylbenzoic acid chloride with bis(2-methoxyethyl)amine in dichloromethane at −10°C to form 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoic acid:
- Amination : Add bis(2-methoxyethyl)amine (1.1 equiv) dropwise to the acid chloride in DCM.
- Quenching : Stir for 1 hour, wash with 2.5 M HCl, and extract with DCM.
- Isolation : Dry over MgSO₄, concentrate, and recrystallize from diethyl ether (75–88% yield).
Coupling of Benzofuran-2-Carboxamide with Sulfamoylbenzamide
Activation of 4-(N,N-Bis(2-Methoxyethyl)Sulfamoyl)Benzoic Acid
Convert the benzoic acid to its acid chloride using oxalyl chloride or thionyl chloride:
- Chlorination : Reflux with SOCl₂ (2.0 equiv) in toluene for 2 hours.
- Concentration : Remove excess SOCl₂ under vacuum to obtain the acyl chloride.
Amide Bond Formation
Couple the activated acid with 3-aminobenzofuran-2-carboxamide using standard peptide coupling conditions:
- Reaction : Combine 3-aminobenzofuran-2-carboxamide (1.0 equiv), acyl chloride (1.2 equiv), and N-methylmorpholine (2.0 equiv) in DMF at 0°C.
- Stirring : Warm to room temperature and stir for 12 hours.
- Workup : Dilute with water, extract with ethyl acetate, and purify via silica chromatography (65–78% yield).
Alternative Routes and Comparative Analysis
Direct Sulfamoylation on Benzofuran
An alternative approach involves late-stage sulfamoylation of pre-formed 3-aminobenzofuran-2-carboxamide:
Solid-Phase Synthesis
Patented methods suggest immobilizing the benzofuran core on Wang resin, followed by sequential sulfamoylation and cleavage, though yields are suboptimal (50–55%).
Critical Process Parameters and Optimization
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base or electrophiles like alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran core may also interact with biological membranes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other sulfonamide-based heterocycles. Below is a comparative analysis with two analogs:
Compound A : 4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS: 862807-50-9)
- Core Structure : Benzothiazole (vs. benzofuran in the target compound).
- Substituents :
- A 7-chloro-4-methylbenzothiazole group replaces the benzofuran-carboxamide moiety.
- Retains the bis(2-methoxyethyl)sulfamoyl benzamide group.
- Chlorine and methyl groups on the benzothiazole could enhance metabolic stability but reduce aqueous solubility relative to the target compound .
Compound B : N-(2-Carbamoylbenzofuran-3-yl)-4-sulfamoylbenzamide (hypothetical analog)
- Core Structure : Benzofuran (same as target compound).
- Substituents :
- Lacks the bis(2-methoxyethyl)amine modification on the sulfamoyl group.
- Properties: Reduced solubility due to the absence of methoxyethyl groups. Potential for stronger hydrogen bonding via the unmodified sulfamoyl group, which may improve target affinity but limit cell permeability.
Comparative Data Table
Research Findings and Mechanistic Insights
- Sulfamoyl Group Role : The sulfamoyl moiety in all three compounds is critical for interactions with enzymatic active sites, such as hydrogen bonding with conserved residues in carbonic anhydrases. The bis(2-methoxyethyl) modification in the target compound and Compound A likely reduces off-target interactions by steric shielding .
- Heterocycle Impact : Benzofuran-based compounds (target and Compound B) may exhibit different electronic profiles compared to benzothiazoles (Compound A), affecting charge distribution and binding kinetics.
Biological Activity
The compound 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzofuran-2-carboxamide is a sulfamoyl benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including cytotoxicity, molecular interactions, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C_{18}H_{24}N_{2}O_{5}S
- Molecular Weight : 388.46 g/mol
This compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Cytotoxicity Studies
Recent research has highlighted the cytotoxic effects of this compound against various cancer cell lines. In vitro studies have demonstrated that it exhibits significant cytotoxicity against human cancer cell lines such as HCT116 (colon cancer) and MIA PaCa2 (pancreatic cancer). The half-maximal inhibitory concentration (IC50) values observed were approximately 9.71 μM for HCT116 and 7.48 μM for MIA PaCa2 cells, indicating its potential as an anticancer agent .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 | 9.71 | Induction of apoptosis via GSK3β inhibition |
| MIA PaCa2 | 7.48 | Induction of apoptosis via GSK3β inhibition |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in cell survival and proliferation pathways. The compound has been shown to inhibit glycogen synthase kinase-3β (GSK3β), leading to the activation of apoptotic pathways in cancer cells. This inhibition results in reduced NF-κB activity, which is crucial for cell survival .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the benzofuran and sulfamoyl groups significantly affect the compound's biological activity. The presence of the N,N-bis(2-methoxyethyl)sulfamoyl group enhances solubility and bioavailability, which are critical for effective therapeutic applications .
Case Studies
Q & A
Basic Research Questions
Q. How can the synthesis of 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzofuran-2-carboxamide be optimized for yield and purity?
- Methodological Answer :
- Step 1 : Start with a benzofuran-2-carboxamide core. Introduce the sulfamoyl group via coupling reactions using reagents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
- Step 2 : Optimize solvent choice (e.g., THF or acetonitrile) and reaction time (typically 12–24 hours under reflux) for introducing the bis(2-methoxyethyl)amine group. Monitor progress via TLC or HPLC .
- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize the final product in ethanol/water for high purity (>95%) .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (coupling), 80°C (reflux) | Prevents decomposition |
| Solvent | DMF (coupling), THF (amination) | Enhances solubility |
| Reaction Time | 12–24 hours | Ensures completion |
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., methoxyethyl groups at δ 3.2–3.5 ppm and sulfamoyl protons at δ 7.8–8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 535.18) .
- HPLC-PDA : Assess purity (>98%) with a C18 column (acetonitrile/water + 0.1% TFA) and UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the bis(2-methoxyethyl)sulfamoyl group in biological activity?
- Methodological Answer :
- Step 1 : Synthesize analogs with modified sulfamoyl substituents (e.g., replacing methoxyethyl with ethyl or hydroxyl groups) .
- Step 2 : Test analogs in enzymatic assays (e.g., kinase inhibition) to compare IC values. Use ANOVA to identify statistically significant differences in potency .
- Step 3 : Perform molecular docking to correlate substituent hydrophobicity/electron-donating effects with binding affinity to target proteins (e.g., COX-2 or EGFR) .
- Example Data :
| Analog | IC (nM) | Binding Energy (kcal/mol) |
|---|---|---|
| Parent Compound | 12 ± 1.5 | -9.8 |
| Ethyl-substituted | 45 ± 3.2 | -7.2 |
| Hydroxyl-substituted | >100 | -5.4 |
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Methodological Answer :
- Hypothesis Testing : Assess whether poor solubility or metabolic instability (e.g., CYP450-mediated oxidation of methoxy groups) reduces in vivo activity. Use LC-MS to identify metabolites in plasma .
- Formulation Adjustments : Improve bioavailability via nanoemulsions or PEGylation. Compare AUC (area under the curve) in pharmacokinetic studies .
- Case Study : If in vitro IC is 10 nM but in vivo ED is 50 mg/kg, solubility enhancement (e.g., using cyclodextrins) may reduce the effective dose .
Q. What computational strategies predict off-target interactions for this compound?
- Methodological Answer :
- Step 1 : Use molecular dynamics (MD) simulations (AMBER/CHARMM) to model binding to non-target kinases or GPCRs .
- Step 2 : Apply machine learning (e.g., DeepChem) to screen ChEMBL or PubChem databases for structural analogs with known off-target effects .
- Step 3 : Validate predictions with SPR (surface plasmon resonance) binding assays against high-risk off-targets (e.g., hERG channel for cardiotoxicity) .
Q. How can metabolic stability be improved without compromising potency?
- Methodological Answer :
- Strategy 1 : Replace metabolically labile methoxy groups with trifluoromethoxy or deuterated analogs to resist CYP450 oxidation .
- Strategy 2 : Introduce steric hindrance near susceptible sites (e.g., bulky tert-butyl groups adjacent to sulfamoyl) .
- Validation : Compare metabolic half-life (t) in human liver microsomes and cytotoxicity in HepG2 cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
